

# Azelaprag and its interaction with the APJ receptor

Author: BenchChem Technical Support Team. Date: December 2025



## Azelaprag and the APJ Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Azelaprag** (formerly AMG 986, BGE-105) is an orally administered small molecule that functions as a potent agonist for the apelin receptor (APJ).[1][2] The APJ receptor, a G protein-coupled receptor (GPCR), and its endogenous ligand, apelin, form a critical signaling system involved in a variety of physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism.[3][4] Apelin is recognized as an exercise-induced signaling molecule, or "exerkine," and its activation of the APJ receptor is believed to mediate many of the metabolic benefits associated with physical activity.[1][5][6][7]

**Azelaprag** was developed to mimic the effects of apelin, with therapeutic potential in conditions such as muscle atrophy and metabolic diseases.[8][9] In preclinical mouse models of obesity, **azelaprag** demonstrated the ability to enhance weight loss achieved with incretin drugs while improving body composition and muscle function.[1][5] A Phase 1b clinical trial in healthy older volunteers on bed rest showed that **azelaprag** could improve muscle metabolism and reduce muscle atrophy.[1][5][6] However, the recent discontinuation of the Phase 2 STRIDES clinical trial for obesity, due to observations of liver transaminitis in some participants, has introduced a significant challenge to its development path.[10][11][12] This guide provides an in-depth



technical overview of **azelaprag**'s interaction with the APJ receptor, summarizing key quantitative data, outlining experimental protocols, and visualizing its signaling pathways.

# Quantitative Data: Binding Affinity and Functional Potency

The interaction of **azelaprag** with the human APJ receptor has been characterized through various biophysical and cell-based functional assays. The following tables summarize the key quantitative parameters defining its binding affinity and functional potency.

Table 1: **Azelaprag**-APJ Receptor Binding Affinity

| Parameter | Value    | Assay Method                        | Cell Line     | Reference |
|-----------|----------|-------------------------------------|---------------|-----------|
| Kd        | 51.4 nM  | Dianthus<br>Spectral Shift<br>Assay | Not specified | [3]       |
| Ki        | 0.074 nM | Not specified                       | Human APJ     | [13]      |

Table 2: Azelaprag Functional Potency at the APJ Receptor

| Parameter                               | Value        | Assay Method                                | Cell Line     | Reference |
|-----------------------------------------|--------------|---------------------------------------------|---------------|-----------|
| EC50                                    | 0.32 nM      | Not specified                               | Not specified | [4][14]   |
| pEC50 (cAMP inhibition)                 | 9.64         | Forskolin-<br>stimulated cAMP<br>production | Not specified | [13]      |
| pEC50 (Gα<br>activation)                | 9.54         | Not specified                               | Not specified | [13]      |
| logEC50 (β-<br>arrestin<br>recruitment) | -9.61 ± 0.13 | PathHunter β-<br>arrestin Assay             | Not specified | [15]      |

## **APJ Receptor Signaling Pathways**

### Foundational & Exploratory





The APJ receptor is a class A GPCR that primarily couples to the inhibitory G protein,  $G\alpha$ i, and to a lesser extent,  $G\alpha$ q.[16] Upon agonist binding, such as by **azelaprag** or the endogenous ligand apelin, the receptor undergoes a conformational change that initiates downstream signaling cascades. **Azelaprag** has been characterized as a potent agonist for both G-protein and  $\beta$ -arrestin signaling pathways.[15]

- Gαi-Mediated Pathway: Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[17] This is a canonical pathway for APJ receptor signaling.
- Gαq-Mediated Pathway: The APJ receptor can also couple to Gαq, which activates
  phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate
  (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular
  calcium mobilization and protein kinase C (PKC) activation.[16][17]
- β-Arrestin Recruitment: Following agonist-induced phosphorylation by G protein-coupled receptor kinases (GRKs), the APJ receptor recruits β-arrestins.[18][19] This interaction is crucial for receptor desensitization and internalization, and it can also initiate G protein-independent signaling cascades, including the activation of mitogen-activated protein kinase (MAPK) pathways like ERK1/2.[16][20]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. BioAge Begins Dosing in Phase 2 Trial of Azelaprag and Tirzepatide for Obesity [synapse.patsnap.com]
- 2. Azelaprag Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. Unlocking New Potential in Drug Discovery with APJ Targeting Application Notes ICE Bioscience [en.ice-biosci.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. BioAge Announces First Patient Dosed in the STRIDES Phase 2 Clinical Trial Evaluating Azelaprag as a Novel Treatment for Obesity in Combination with Tirzepatide | Mon, 07/29/2024 - 08:00 [ir.bioagelabs.com]
- 8. BioAge Crashes After Axing Phase II Obesity Study BioSpace [biospace.com]
- 9. Azelaprag by BioAge Labs for Obesity: Likelihood of Approval [pharmaceuticaltechnology.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. bariatricnews.net [bariatricnews.net]
- 12. medcitynews.com [medcitynews.com]
- 13. probechem.com [probechem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. ahajournals.org [ahajournals.org]
- 17. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology PMC [pmc.ncbi.nlm.nih.gov]



- 18. Measurement of β-Arrestin Recruitment for GPCR Targets Assay Guidance Manual -NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.jp]
- 20. A network map of apelin-mediated signaling PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Azelaprag and its interaction with the APJ receptor].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605792#azelaprag-and-its-interaction-with-the-apj-receptor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com